molecular formula C42H81N17O10 B10830346 PRRVRLK (acetate)

PRRVRLK (acetate)

Cat. No.: B10830346
M. Wt: 984.2 g/mol
InChI Key: SNRANHCMAAEEFT-FASWNFLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

PRRVRLK (acetate) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, PRRVRLK (acetate) is produced using automated peptide synthesizers, which allow for the efficient and scalable production of peptides. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

PRRVRLK (acetate) primarily undergoes peptide bond formation reactions. It can also participate in various chemical modifications, such as acetylation and phosphorylation, depending on the specific research requirements .

Common Reagents and Conditions

The common reagents used in the synthesis and modification of PRRVRLK (acetate) include:

  • Coupling reagents (e.g., HBTU, DIC)
  • Protecting groups (e.g., Fmoc, Boc)
  • Deprotecting agents (e.g., piperidine, TFA)
  • Solvents (e.g., DMF, DCM)

The reaction conditions typically involve controlled temperature and pH to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving PRRVRLK (acetate) are fusion proteins and modified peptides. These products are used in various scientific research applications .

Scientific Research Applications

PRRVRLK (acetate) has a wide range of scientific research applications, including:

Mechanism of Action

PRRVRLK (acetate) functions as a peptide linker, facilitating the connection of two or more peptide sequences to form fusion proteins. The mechanism involves the formation of stable peptide bonds between the linker and the peptide sequences. This allows for the creation of multifunctional proteins with enhanced stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PRRVRLK (acetate)

PRRVRLK (acetate) is unique due to its specific amino acid sequence, which provides a balance of flexibility and stability. This makes it particularly suitable for the construction of fusion proteins with diverse functional properties .

Properties

Molecular Formula

C42H81N17O10

Molecular Weight

984.2 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H77N17O8.C2H4O2/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24;1-2(3)4/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

SNRANHCMAAEEFT-FASWNFLUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1.CC(=O)O

Origin of Product

United States

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